1-(2,4-Difluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea
Description
1-(2,4-Difluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea is a synthetic urea derivative featuring a 2,4-difluorophenyl group and a 2-methoxypyrimidin-5-yl moiety linked via a urea bridge. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other biologically active ureas. The 2,4-difluorophenyl substituent introduces electronegative fluorine atoms, which may enhance metabolic stability and membrane permeability, while the 2-methoxy group on the pyrimidine ring modulates electronic and steric properties for target interaction .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O2/c1-20-12-15-5-8(6-16-12)17-11(19)18-10-3-2-7(13)4-9(10)14/h2-6H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWCQRKNVFZONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea typically involves the following steps:
Formation of the Urea Linkage: The reaction between 2,4-difluoroaniline and 2-methoxypyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine can form the desired urea linkage.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl or methoxypyrimidinyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2,4-Difluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed effects.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Key Observations:
Molecular Weight and Size: The target compound is lighter (280.26 vs. 334.38 g/mol) due to fewer carbons and the absence of bulky phenoxy/ethyl groups.
Substituent Effects: Fluorine vs. Ethyl: The 2,4-difluorophenyl group increases polarity and metabolic stability compared to the lipophilic 2-ethylphenyl. Fluorine’s electronegativity may enhance binding specificity to polar enzyme pockets . Methoxy vs.
Hypothetical Pharmacological Implications
While direct biological data for the target compound is unavailable, structural analysis suggests:
- Enhanced Solubility: The methoxy group and fluorine atoms may improve aqueous solubility compared to the phenoxy/ethyl analog, which is more lipophilic (logP likely higher for the latter).
- Target Binding: The smaller methoxy group could allow tighter binding to kinases or receptors with narrow active sites, whereas the phenoxy group might hinder entry into sterically constrained pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
